molecular formula C16H9ClN2O3S2 B4329686 7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B4329686
M. Wt: 376.8 g/mol
InChI Key: BNWXUWVWUQSZOJ-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that contains a thiazole ring fused with a quinazoline ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzothiazole under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced thiazoloquinazoline derivatives.

    Substitution: Formation of substituted thiazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Quinazoline derivatives: Compounds containing the quinazoline ring, such as gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific structural features, including the fused thiazole and quinazoline rings and the presence of the chlorophenylsulfonyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-chlorophenyl)sulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3S2/c17-10-1-3-11(4-2-10)24(21,22)12-5-6-14-13(9-12)15(20)18-16-19(14)7-8-23-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWXUWVWUQSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 2
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 3
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 4
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 5
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 6
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

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